The compound is cataloged under various chemical databases, including PubChem, where it is identified by its unique InChI Key: ZPNLWRNYOLNTCJ-UHFFFAOYSA-N. As a nitroaniline derivative, it falls into a category known for diverse applications in pharmaceuticals and materials science.
The synthesis of 5-Methoxy-2-methyl-3-nitroaniline typically involves the nitration of 2-methyl-5-methoxyaniline. The process can be executed through several methods, with the following being the most common:
The molecular structure of 5-Methoxy-2-methyl-3-nitroaniline can be described using various structural representations:
InChI=1S/C8H10N2O3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,9H2,1-2H3
.5-Methoxy-2-methyl-3-nitroaniline participates in various chemical reactions:
The physical and chemical properties of 5-Methoxy-2-methyl-3-nitroaniline are critical for understanding its behavior in various applications:
These properties influence its utility in synthesis and application across different fields.
5-Methoxy-2-methyl-3-nitroaniline has various applications due to its chemical structure:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: